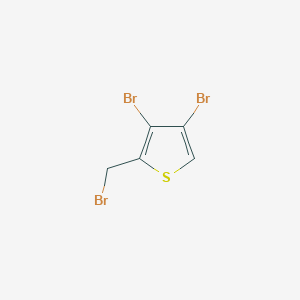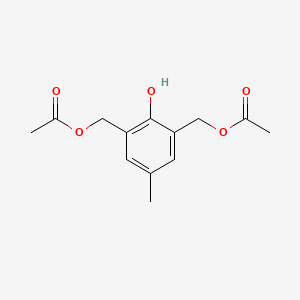
3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a 2-chlorophenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(2-Chlorphenyl)-1,2,4-Thiadiazol-5(4H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter spezifischen Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorbenzoylisothiocyanat mit Hydrazinhydrat, gefolgt von der Cyclisierung zum Thiadiazolring.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Synthesemethoden beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren umfassen, um höhere Ausbeuten und Reinheit zu erzielen.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(2-Chlorphenyl)-1,2,4-Thiadiazol-5(4H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können den Thiadiazolring in andere funktionelle Gruppen umwandeln.
Substitution: Das Chloratom am Phenylring kann mit anderen Nucleophilen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Verschiedene reduzierte Thiadiazolderivate.
Substitution: Substituierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorphenyl)-1,2,4-Thiadiazol-5(4H)-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzielles pharmazeutisches Zwischenprodukt erforscht.
Industrie: In der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(2-Chlorphenyl)-1,2,4-Thiadiazol-5(4H)-on hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und so zu einer Inhibition oder Aktivierung spezifischer Pfade führen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, können je nach der untersuchten spezifischen biologischen Aktivität variieren.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2-Chlorphenyl)thioharnstoff: Eine weitere Verbindung mit einer 2-Chlorphenylgruppe, die als Herbizid verwendet wird.
(2-Chlorphenyl)(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitril: Eine Verbindung mit ähnlichen Strukturmerkmalen, die in der medizinischen Chemie verwendet wird.
Einzigartigkeit
3-(2-Chlorphenyl)-1,2,4-Thiadiazol-5(4H)-on ist aufgrund seiner spezifischen Thiadiazolringstruktur einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C8H5ClN2OS |
|---|---|
Molekulargewicht |
212.66 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
NQYWTBZSDNPDLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NSC(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12074346.png)








![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)


